(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid is a complex organoboron compound with significant relevance in synthetic organic chemistry. Its structure comprises a boronic acid functional group attached to a phenyl ring that is further substituted with a bromobenzyl and a methylamino group. This compound is categorized under boronic acids, which are known for their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
The compound's molecular formula is , with a molecular weight of 334.02 g/mol. It is classified as an organoboron compound, specifically a boronic acid, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl or aryl group. The compound's CAS number is 1704073-73-3, and it can be referenced in databases such as PubChem and EPA's DSSTox.
The synthesis of (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
The molecular structure of (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid can be represented using several structural notations:
InChI=1S/C15H17BBrNO2/c1-18(11-13-4-8-15(17)9-5-13)10-12-2-6-14(7-3-12)16(19)20/h2-9,19-20H,10-11H2,1H3
B(C1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)Br)(O)O
These representations highlight the arrangement of atoms within the molecule, emphasizing the connectivity between the bromobenzyl group, the methylamino group, and the boronic acid functionality.
Boronic acids like (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid are pivotal in various chemical transformations:
The mechanism of action for boronic acids generally revolves around their ability to form reversible covalent bonds with diols and other Lewis bases. In aqueous environments, these compounds can undergo protonation at physiological pH levels, allowing them to interact with biological molecules such as sugars and nucleotides.
The binding process often involves:
This property makes boronic acids valuable in sensor technologies and drug delivery systems where selective binding to specific biomolecules is required .
The physical properties of (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid include:
Chemical properties include:
Due to its unique properties, (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid finds applications in several scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1